molecular formula C18H23NO2 B095681 (-)-3-Methoxy-17-methyl-10-oxomorphinan CAS No. 18050-88-9

(-)-3-Methoxy-17-methyl-10-oxomorphinan

Cat. No.: B095681
CAS No.: 18050-88-9
M. Wt: 285.4 g/mol
InChI Key: UOCRGKKCNCIQCZ-QILLFSRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ARQ-087 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that high-performance liquid chromatography coupled with mass spectrometry is used for the analysis of samples during the synthesis .

Chemical Reactions Analysis

ARQ-087 undergoes various chemical reactions, including:

Scientific Research Applications

ARQ-087 has a wide range of scientific research applications:

Mechanism of Action

ARQ-087 exerts its effects by inhibiting the activity of the fibroblast growth factor receptor family. It binds to the inactive form of the receptors and prevents their activation. This inhibition disrupts the signaling pathways involved in cellular proliferation, differentiation, and survival, leading to the suppression of tumor growth. The primary molecular targets of ARQ-087 are fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 .

Comparison with Similar Compounds

ARQ-087 is unique in its potent activity against multiple fibroblast growth factor receptor isoforms. Similar compounds include:

ARQ-087 stands out due to its broad spectrum of activity against various fibroblast growth factor receptor isoforms and its efficacy in treating tumors with fibroblast growth factor receptor genetic alterations.

Properties

CAS No.

18050-88-9

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one

InChI

InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1

InChI Key

UOCRGKKCNCIQCZ-QILLFSRXSA-N

Isomeric SMILES

CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC

SMILES

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC

Canonical SMILES

CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.